4-Methyl-6-phenoxy-1-[4-(trifluoromethoxy)phenyl]-2,3-dihydropyrrolo[3,2-c]quinoline
Description
This compound belongs to the pyrrolo[3,2-c]quinoline family, characterized by a fused bicyclic system combining pyrrole and quinoline moieties. Its structure includes a 4-(trifluoromethoxy)phenyl group at position 1, a phenoxy substituent at position 6, and a methyl group at position 2. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the phenoxy substituent may influence binding interactions in biological systems .
Properties
IUPAC Name |
4-methyl-6-phenoxy-1-[4-(trifluoromethoxy)phenyl]-2,3-dihydropyrrolo[3,2-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19F3N2O2/c1-16-20-14-15-30(17-10-12-19(13-11-17)32-25(26,27)28)24(20)21-8-5-9-22(23(21)29-16)31-18-6-3-2-4-7-18/h2-13H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQSTEQNBGCEAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCN(C2=C3C=CC=C(C3=N1)OC4=CC=CC=C4)C5=CC=C(C=C5)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-phenoxy-1-[4-(trifluoromethoxy)phenyl]-2,3-dihydropyrrolo[3,2-c]quinoline typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki-Miyaura coupling reaction, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of high-purity reagents and stringent control of reaction parameters are crucial to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-phenoxy-1-[4-(trifluoromethoxy)phenyl]-2,3-dihydropyrrolo[3,2-c]quinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield dihydro derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like LiAlH4 for reduction. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.
Scientific Research Applications
4-Methyl-6-phenoxy-1-[4-(trifluoromethoxy)phenyl]-2,3-dihydropyrrolo[3,2-c]quinoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity
Mechanism of Action
The mechanism of action of 4-Methyl-6-phenoxy-1-[4-(trifluoromethoxy)phenyl]-2,3-dihydropyrrolo[3,2-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group plays a crucial role in enhancing the compound’s binding affinity and selectivity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogs:
Key Observations
Substituent Effects: The trifluoromethoxy group in the target compound distinguishes it from methoxy- or ethoxy-substituted analogs (e.g., ), offering improved metabolic resistance and membrane permeability. Phenoxy vs. Methoxy: Phenoxy at position 6 (target compound) may enhance π-π stacking in protein binding compared to methoxy in , but this requires experimental validation.
Synthetic Routes :
- The target compound’s synthesis likely involves palladium-catalyzed cross-coupling (as seen in ) or Heck cyclization (analogous to ). In contrast, methoxy-substituted analogs are synthesized via nucleophilic substitution (e.g., ).
Biological Relevance: While the compound KR 60436 () shares the dihydropyrrolo[3,2-c]quinoline scaffold, its hydroxyethylamino substituent confers FMO3 inhibition, whereas the target compound’s phenoxy group may target different pathways.
Crystallographic Data: Pyrrolo[3,2-c]quinoline derivatives are underrepresented in structural databases. Only 1-phenyl-2,3,4-tris(trifluoromethyl)pyrrolo[2,3-c]quinoline () has been crystallographically characterized, emphasizing the need for further structural studies on the target molecule.
Biological Activity
4-Methyl-6-phenoxy-1-[4-(trifluoromethoxy)phenyl]-2,3-dihydropyrrolo[3,2-c]quinoline is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique molecular structure and potential biological activities. This article explores its biological activity, synthesis, and implications for therapeutic applications.
Molecular Structure and Properties
The compound features a complex structure characterized by a pyrroloquinoline core and a trifluoromethoxy substituent, which enhances its lipophilicity and biological activity. The molecular formula is with a molar mass of approximately 436.43 g/mol.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Potential : Preliminary studies suggest that the compound may inhibit specific enzymes involved in tumorigenesis, similar to other pyrroloquinoline derivatives. Its ability to modulate pathways related to cancer cell survival is under investigation.
- Enzyme Modulation : The compound's interaction with various enzymes and receptors could lead to therapeutic effects in diseases related to metabolic pathways. This includes potential inhibition of kinases implicated in cancer growth and survival.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Notable Activities |
|---|---|---|
| 4-Methyl-8-phenoxy-1-(4-propan-2-ylphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline | Different substituents on the aromatic ring | Antimicrobial activity |
| 1-(2-Hydroxyethyl)-4-methyl-8-phenyldihydropyrrolo[3,2-c]quinoline | Hydroxyethyl group instead of trifluoromethoxy | Anti-inflammatory effects |
| 1-(4-Methylpiperazin-1-yl)-8-methoxy-pyrrolo[3,2-c]quinoline | Piperazine moiety present | Potential CNS activity |
The unique trifluoromethoxy group in this compound may contribute to its distinct biological profile compared to these similar compounds.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound. For instance:
- Synthesis Techniques : The synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes that are characteristic of pyrroloquinoline derivatives. These methods are crucial for enhancing the biological properties of the compound.
- In Vivo Studies : Animal models have been employed to assess the anticancer efficacy of this compound. Initial findings indicate a reduction in tumor growth rates when administered at specific dosages.
Q & A
Advanced Question | Molecular Modeling
- Molecular Docking (AutoDock Vina, Glide) :
- MD Simulations (GROMACS) :
How can crystallographic data resolve ambiguities in stereochemical configuration?
Advanced Question | Structural Elucidation
- Single-Crystal X-ray Diffraction :
- Resolves absolute configuration of chiral centers (if present) and confirms planarity of the pyrroloquinoline system .
- Detects weak interactions (e.g., C–H⋯O) influencing crystal packing and stability .
Case Study : For the monohydrate form, H-bonding networks (N–H⋯O, O–H⋯N) stabilize the lattice, validated via Rietveld refinement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
